1,2,4-Trimethylpyrazolium Methylsulfate: Structural Elucidation, Synthesis, and Advanced Applications in Materials and Bioprocessing
1,2,4-Trimethylpyrazolium Methylsulfate: Structural Elucidation, Synthesis, and Advanced Applications in Materials and Bioprocessing
Executive Summary
As the chemical industry shifts toward sustainable, high-performance solvents, ionic liquids (ILs) have emerged as highly tunable alternatives to volatile organic compounds (VOCs). Among these, 1,2,4-Trimethylpyrazolium methylsulfate (commercially recognized under trade names such as Basionics™ ST 33) stands out due to its unique physicochemical profile. This whitepaper provides an authoritative, mechanistic guide to its structural properties, self-validating synthesis protocols, and its transformative role in low smoke zero halogen (LSZH) flame retardants and lignocellulosic biomass pretreatment.
Chemical Identity & Structural Elucidation
The macroscopic properties of 1,2,4-Trimethylpyrazolium methylsulfate are dictated by its specific ion pairing. The pyrazolium cation features a highly delocalized positive charge across its aromatic nitrogen-containing ring, which significantly lowers the lattice energy of the solid state. Consequently, it exhibits a melting point near room temperature. The methylsulfate anion provides exceptional hydrogen-bond accepting capabilities, which is the primary driver for its solvation power in complex polymeric matrices.
Physicochemical Profiling
The following table summarizes the core quantitative data and structural identifiers for this ionic liquid[1],[2]:
| Property | Value / Description |
| Chemical Name | 1,2,4-Trimethylpyrazolium methylsulfate |
| CAS Number | 856614-13-6 |
| Molecular Formula | C₇H₁₄N₂O₄S |
| Molecular Weight | 222.26 g/mol |
| Melting Point | ~33 °C |
| Physical State (at 25°C) | Viscous liquid / Low-melting solid |
| Appearance | Orange to yellow fluid |
| Synonyms | Basionics™ ST 33, MMMPz MeOSO₃ |
Synthesis & Purification Workflows
As a Senior Application Scientist, I emphasize that the synthesis of ionic liquids must not only be high-yielding but also intrinsically safe and self-validating. The synthesis of 1,2,4-trimethylpyrazolium methylsulfate relies on the quaternization of 1,4-dimethylpyrazole using dimethyl sulfate[3].
Mechanistic Causality: Dimethyl sulfate is a potent, highly toxic alkylating agent. To ensure operator safety and product purity, the protocol is designed with a deliberate stoichiometric imbalance. By using a slight molar excess of the pyrazole derivative, we guarantee the complete exhaustion of the hazardous dimethyl sulfate. The unreacted pyrazole is subsequently removed via vacuum stripping, eliminating the need for complex, solvent-heavy liquid-liquid extractions.
Step-by-Step Methodology
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Reactor Preparation: Charge a temperature-controlled glass-lined reactor with 3.67 mol (353 g) of 1,4-dimethylpyrazole. Initiate gentle agitation and bring the internal temperature to 65 °C[3].
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Controlled Alkylation: Slowly dose 3.60 mol (454 g) of dimethyl sulfate into the reactor.
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Critical Control Point: This quaternization is highly exothermic. The addition rate must be strictly controlled to ensure the internal temperature never exceeds 82 °C, preventing runaway thermal degradation and side-product formation[3].
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Isothermal Maturation: Once the addition is complete, maintain the reaction mixture at 75 °C under continuous stirring for 4 hours. This maturation phase drives the reaction kinetics to absolute completion[3].
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Vacuum Stripping (Self-Validation Phase): Apply a vacuum of 4 mbar and elevate the temperature to 95 °C. This step strips the volatile, unreacted 1,4-dimethylpyrazole from the mixture.
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Validation: The process is self-validating; once the mass of the reactor stabilizes and no further volatiles condense in the cold trap, the operator is assured of a 100% conversion yield[3].
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Product Isolation: The final product is isolated as an orange liquid (795 g, quantitative yield based on the limiting reagent) without requiring further chromatographic purification[3].
Fig 1: Step-by-step self-validating synthesis workflow of 1,2,4-Trimethylpyrazolium methylsulfate.
Advanced Applications in Materials & Bioprocessing
Catalytic Synergist in Low Smoke Zero Halogen (LSZH) Flame Retardants
Traditional flame retardants rely heavily on halogenated compounds, which release toxic, corrosive smoke upon combustion. 1,2,4-Trimethylpyrazolium methylsulfate is now deployed as an advanced synergist in LSZH polymer compositions (e.g., cable jacketing)[4].
Mechanism of Action: When dispersed within a polymer matrix alongside an acid source (ammonium polyphosphate), a carbon source (pentaerythritol), and polyoxometalates (e.g., phosphomolybdates), the ionic liquid acts as a catalytic phase-transfer agent. Under thermal stress, it facilitates the rapid cross-linking and carbonization of the pentaerythritol. This rapid reaction forms a robust, non-combustible intumescent char layer that physically insulates the underlying polymer, blocks oxygen ingress, and prevents the emission of toxic smoke[4].
Lignocellulosic Biomass Pretreatment & Cellulose Solvation
The primary bottleneck in biofuel production is the recalcitrance of lignocellulosic biomass, which is characterized by a highly crystalline, densely hydrogen-bonded cellulose network. 1,2,4-Trimethylpyrazolium methylsulfate functions as a highly efficient, non-derivatizing solvent for this matrix[5].
Mechanism of Action: The high basicity of the methylsulfate anion allows it to coordinate directly with the equatorial hydroxyl groups of the cellulose polymer chains. This interaction outcompetes and disrupts the native intra- and intermolecular hydrogen bonds of the cellulose. The polymer transitions from a crystalline solid to a homogeneous solvated state. Once solvated, thermostable cellulases can be introduced to the mixture, dramatically increasing the kinetics and yield of enzymatic hydrolysis (saccharification) into fermentable sugars[5].
Fig 2: Mechanism of cellulose solvation and enzymatic hydrolysis using the ionic liquid.
Safety, Handling & Environmental Impact
While the final ionic liquid exhibits a negligible vapor pressure—virtually eliminating inhalation risks during standard operations—the synthesis involves dimethyl sulfate, a known carcinogen and mutagen.
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Engineering Controls: Synthesis must be conducted in hermetically sealed reactors equipped with robust alkaline scrubbers (e.g., 10% NaOH) to neutralize any accidental release of alkylating agents.
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PPE & Handling: Operators must utilize heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and face shields. The final product, while safer, is a strong solvent and can cause dermal irritation; thus, direct skin contact must be strictly avoided.
References
- 1,2,4-TRIMETHYLPYRAZOLIUM METHYLSULFATE - ChemicalBook Source: ChemicalBook URL
- Ionic Liquid.
- New pyrazolium alkyl sulfate useful as solvents for chemical reactions, and heat carrier (DE102005028533A1)
- Flame retardant additive for a low smoke, zero halogen compound Source: TREA URL
- Thermostable cellulases, and mutants thereof, capable of hydrolyzing cellulose in ionic liquid (US9322042B2)
Sources
- 1. 1,2,4-TRIMETHYLPYRAZOLIUM METHYLSULFATE [chemicalbook.com]
- 2. ilco-chemie.de [ilco-chemie.de]
- 3. DE102005028533A1 - New pyrazolium alkyl sulfate useful as solvents for chemical reactions, and heat carrier - Google Patents [patents.google.com]
- 4. Flame retardant additive for a low smoke, zero halogen compound | TREA [trea.com]
- 5. US9322042B2 - Thermostable cellulases, and mutants thereof, capable of hydrolyzing cellulose in ionic liquid - Google Patents [patents.google.com]
